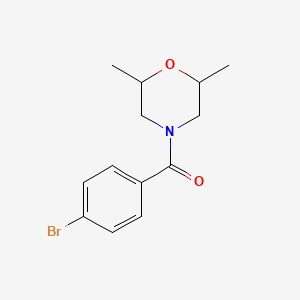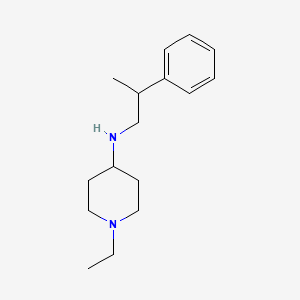![molecular formula C19H24N2O3S B5109605 N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, also known as FMe-ADMET, is a chemical compound used in scientific research for its potential pharmaceutical properties. It is a small molecule that has been synthesized in the laboratory and tested for its therapeutic effects.
Mechanism of Action
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in key cellular processes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide may alter the expression of genes involved in cancer growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
In addition to its effects on HDAC activity, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to modulate other biochemical pathways in cells. For example, it has been found to activate the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation of gene expression. N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Physiologically, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been found to cross the blood-brain barrier, suggesting its potential use in treating neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is its small size, which allows it to penetrate cells and tissues easily. In addition, its synthesis method is well-established, making it relatively easy to obtain in large quantities. However, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its effects.
Future Directions
There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is its effects on other HDAC isoforms, which may have different functions in cells. Additionally, further studies are needed to understand the mechanisms underlying its effects on inflammation and neurodegeneration. Finally, more research is needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, for use in clinical trials.
Synthesis Methods
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is synthesized by a multistep process involving the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-bromoethyl methyl sulfide and potassium carbonate in DMF at 100°C. The resulting product is then treated with 2-furylboronic acid and palladium acetate in a mixture of ethanol and water to yield N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. The purity of the compound is confirmed by NMR and HPLC analysis.
Scientific Research Applications
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In addition, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-19(20-7-13-25-15-18-2-1-10-24-18)17-5-3-16(4-6-17)14-21-8-11-23-12-9-21/h1-6,10H,7-9,11-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSFLOOLWYEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)
![ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)
![ethyl 5-amino-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5109552.png)

![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B5109561.png)


![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)


![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentane] 2-oxide](/img/structure/B5109612.png)
![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)